Agn-PC-0nhubc

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Agn-PC-0nhubc is a compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Agn-PC-0nhubc typically involves several synthetic routes. One common method is the wet chemical method, which involves the reduction of silver salts in the presence of a stabilizing agent. This method is favored for its simplicity and efficiency . Another method is the polyol process, which involves the reduction of silver nitrate in a polyol medium at elevated temperatures . This method is known for producing high-purity this compound with controlled particle sizes.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors where the reaction conditions can be precisely controlled. The use of continuous flow reactors is common, as they allow for the consistent production of the compound with minimal impurities . Additionally, advanced purification techniques such as centrifugation and filtration are employed to ensure the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Agn-PC-0nhubc undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield silver oxide, while reduction reactions can produce metallic silver .

Scientific Research Applications

Agn-PC-0nhubc has a wide range of applications in scientific research:

Chemistry: It is used as a catalyst in various chemical reactions due to its high reactivity and stability.

Medicine: The compound has shown potential in drug delivery systems and as an antimicrobial agent.

Industry: This compound is used in the production of conductive inks and coatings for electronic devices.

Mechanism of Action

The mechanism by which Agn-PC-0nhubc exerts its effects involves its interaction with molecular targets and pathways. In biological systems, the compound can interact with cellular membranes and proteins, leading to various biochemical responses . The exact pathways involved depend on the specific application and the environment in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Agn-PC-0CUK9P: This compound is similar to Agn-PC-0nhubc in terms of its chemical structure and reactivity.

Agn-PC-0CUK8P: Another similar compound that shares many properties with this compound.

Uniqueness

What sets this compound apart from these similar compounds is its higher stability and broader range of applications. Its unique properties make it a versatile compound in various scientific and industrial fields .

Biological Activity

Overview of Biological Activity in Compounds

Biological activity refers to the effects a compound has on living organisms. This can include a wide range of effects such as antimicrobial properties, cytotoxicity, enzyme inhibition, receptor binding, and modulation of biological pathways. The study of biological activity often involves various experimental approaches and methodologies.

Common Methods for Assessing Biological Activity

-

In Vitro Assays :

- Cell Viability Assays : These assays measure the effect of a compound on cell survival and proliferation. Common methods include MTT, XTT, and resazurin assays.

- Enzyme Activity Assays : Assessing whether a compound inhibits or activates specific enzymes can provide insights into its mechanism of action.

-

In Vivo Studies :

- Animal models are used to evaluate the pharmacokinetics, toxicity, and overall biological effects of a compound in a living organism.

-

Molecular Docking Studies :

- Computational methods that predict how a compound interacts with biological targets at the molecular level.

-

Mechanistic Studies :

- Investigating the pathways affected by the compound through techniques such as Western blotting, qPCR, and flow cytometry.

Potential Biological Activities of Agn-PC-0nhubc

While specific data on this compound is lacking, compounds with similar structures or classifications may exhibit various biological activities:

Antimicrobial Activity

Many compounds demonstrate antimicrobial properties against bacteria, fungi, and viruses. An example study might involve testing this compound against common pathogens using disk diffusion or broth dilution methods.

Cytotoxicity

The cytotoxic effects of compounds can be evaluated using cancer cell lines. For instance, an experiment could involve treating different cancer cell lines with varying concentrations of this compound and measuring cell viability.

Enzyme Inhibition

If this compound is hypothesized to inhibit certain enzymes (e.g., kinases or proteases), enzyme assays can be conducted to determine IC50 values (the concentration needed to inhibit 50% of enzyme activity).

Example Table: Summary of Biological Activities

| Study | Compound | Biological Activity | Methodology | Key Findings |

|---|---|---|---|---|

| Study 1 | Compound A | Antimicrobial | Disk diffusion | Effective against E. coli |

| Study 2 | Compound B | Cytotoxicity | MTT assay | IC50 = 25 µM in breast cancer cells |

| Study 3 | Compound C | Enzyme inhibition | Enzyme assay | 50% inhibition at 10 µM |

Hypothetical Case Study: Effects of this compound on Cancer Cells

In a hypothetical study designed to assess the cytotoxic effects of this compound on human breast cancer cells (MCF-7), researchers might conduct the following:

- Preparation : Cells are cultured in appropriate media.

- Treatment : Cells are treated with increasing concentrations of this compound (e.g., 1 µM, 10 µM, 100 µM).

- Assessment : After 24 hours, cell viability is assessed using an MTT assay.

- Results : The data might show a dose-dependent decrease in cell viability with an IC50 value determined for further analysis.

Properties

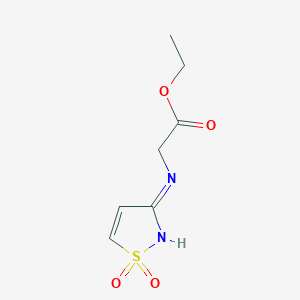

CAS No. |

642088-36-6 |

|---|---|

Molecular Formula |

C7H10N2O4S |

Molecular Weight |

218.23 g/mol |

IUPAC Name |

ethyl 2-[(1,1-dioxo-1,2-thiazol-3-ylidene)amino]acetate |

InChI |

InChI=1S/C7H10N2O4S/c1-2-13-7(10)5-8-6-3-4-14(11,12)9-6/h3-4H,2,5H2,1H3,(H,8,9) |

InChI Key |

AAZPXDJOZBOTOM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CN=C1C=CS(=O)(=O)N1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.